N-[4-({2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide is a complex organic compound with a molecular formula of C17H15N3O4 It is characterized by the presence of a furyl group, an acetamide group, and a hydrazino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-furylacrylic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({2-[3-(4-fluorophenyl)acryloyl]hydrazino}carbonyl)phenyl]-3-methylbutanamide
- N-{4-[(2-{[3-(2-furyl)acryloyl]carbamothioyl}hydrazino)carbonyl]phenyl}-2-methylbenzamide
Uniqueness
N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H15N3O4 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]carbamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H15N3O4/c1-11(20)17-13-6-4-12(5-7-13)16(22)19-18-15(21)9-8-14-3-2-10-23-14/h2-10H,1H3,(H,17,20)(H,18,21)(H,19,22)/b9-8+ |
InChI Key |
BOOHLSPDEKWKOA-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.